4-Amino-3-fluorobenzamide

Description

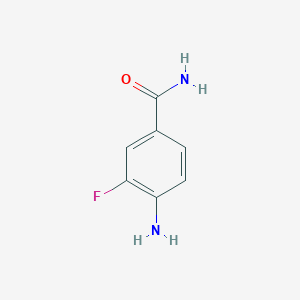

4-Amino-3-fluorobenzamide (CAS: 609783-62-2) is a fluorinated aromatic amide with a molecular formula of C₇H₇FN₂O. It features a benzamide core substituted with an amino group at the 4-position and a fluorine atom at the 3-position. For instance, derivatives of this compound have been synthesized and evaluated for anti-proliferative activity against head and neck squamous cell carcinoma (HNSCC) cell lines, demonstrating promising results in preclinical studies .

Key Physical Properties (from ):

| Property | Value |

|---|---|

| Molecular Weight | 154.14 g/mol |

| Boiling Point | Not explicitly reported |

| Density | ~1.3 g/cm³ (estimated) |

| Storage Conditions | Room temperature, dry |

Properties

IUPAC Name |

4-amino-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDBAKRZXJPWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477868 | |

| Record name | 4-amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609783-62-2 | |

| Record name | 4-amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-3-fluorobenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluorobenzonitrile.

Substitution Reaction: The 2,4-difluorobenzonitrile undergoes a substitution reaction with a suitable reagent to replace the fluorine atom at the 4-position with an imide group.

Deprotection Hydrolysis: The product from the substitution reaction is subjected to deprotection hydrolysis to obtain 4-amino-2-fluorobenzonitrile.

Cyano Hydrolysis: The 4-amino-2-fluorobenzonitrile is then treated with a cyano hydrolysis reagent to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher safety, shorter reaction steps, and lower costs. The process involves high safety standards, simple production processes, and efficient post-treatment methods .

Chemical Reactions Analysis

4-Amino-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and fluorine groups on the benzamide ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Scientific Research Applications

4-Amino-3-fluorobenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities with 4-amino-3-fluorobenzamide, differing in substituents or functional groups:

Functional Group Impact

- Fluorine Substitution: The 3-fluorine atom in this compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like 4-aminobenzamide. This substitution is critical for improving bioavailability in drug candidates .

- Amide vs. Carboxylic Acid: The amide group in this compound facilitates hydrogen bonding with biological targets, whereas carboxylic acid derivatives (e.g., 3-amino-4-fluorobenzoic acid) may exhibit different solubility and binding profiles .

Anti-Proliferative Activity

This compound derivatives have shown superior activity in HNSCC cell lines compared to non-fluorinated or differently substituted analogues. For example:

| Compound (Derivative) | IC₅₀ (μM) in HNSCC Cells | Reference |

|---|---|---|

| This compound-indazole hybrid | 0.8–2.1 | |

| 4-Aminobenzamide derivatives | >10 (less potent) | |

| 3-Fluorobenzoic acid analogues | Inactive |

The fluorinated indazole hybrids exhibit enhanced potency due to synergistic effects between the fluorine atom and the indazole scaffold, which improve target engagement (e.g., kinase inhibition) .

Enzyme Inhibition

Structural modifications may redirect selectivity toward other enzymatic targets .

Biological Activity

4-Amino-3-fluorobenzamide (CAS Number: 609783-62-2) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research. Its molecular formula is C7H7FN2O, and it is characterized as a white crystalline solid that is soluble in both water and organic solvents. This compound belongs to the class of benzamides and has shown potential for various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from related benzamide derivatives have shown notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar antimicrobial capabilities .

Antiviral Activity

The compound is also under investigation for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although the specific pathways remain to be fully elucidated. This potential opens avenues for further research into its application in treating viral infections.

Anticancer Activity

This compound has shown promise in cancer research, particularly in its role as a cytotoxic agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). For example, one study reported an IC50 value of 0.31 mM for a related compound, indicating strong cytotoxic activity compared to existing treatments . The mechanism of action appears to involve the inhibition of specific cancer-related pathways, potentially through interactions with cellular receptors or nucleic acids .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to androgen receptors, which could explain its anticancer properties in prostate cancer treatment.

- Nucleic Acid Interaction : There are indications that the compound may interact with DNA or RNA, potentially affecting gene expression and cellular proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-fluorobenzamide | Similar structure but different position | Potential use in anti-inflammatory applications |

| 4-Fluoro-3-formylbenzamide | Contains a formyl group | Distinct reactivity profile compared to amides |

| Enzalutamide | More complex structure | FDA-approved drug for advanced prostate cancer treatment |

This comparison highlights how the specific substitution pattern on the benzamide ring of this compound contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Activity : A study evaluated various derivatives of benzamides, including this compound, for their cytotoxic effects on MCF-7 cells. The results indicated promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Efficacy : Another study utilized the agar well diffusion method to assess the antibacterial activity of synthesized compounds related to this compound. The findings showed effective inhibition against both Gram-positive and Gram-negative bacteria .

- Mechanistic Studies : Ongoing research aims to clarify the mechanisms underlying the compound's biological effects, including potential pathways involved in apoptosis and cell cycle regulation in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.